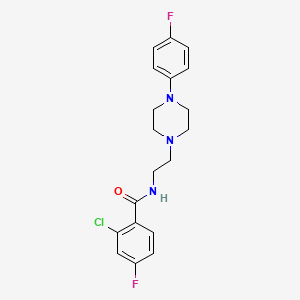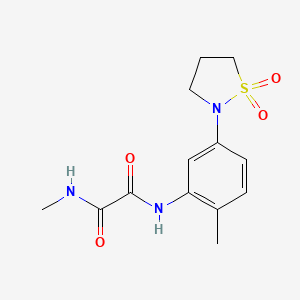
2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, including as building blocks in organic synthesis and as ligands in coordination chemistry .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with chlorine and fluorine substituents at the 2 and 4 positions, respectively. Attached to the benzene ring via an amide linkage is an ethyl chain, which is further connected to a piperazine ring. The piperazine ring is substituted with a 4-fluorophenyl group .Chemical Reactions Analysis
Benzamides, including this compound, can undergo a variety of reactions. For example, they can react with Grignard reagents to form ketones. They can also undergo hydrolysis to form benzoic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of electronegative atoms like fluorine and chlorine could increase the compound’s polarity, affecting its solubility and reactivity .Scientific Research Applications
Enzymatic Production of Fluorocatechols
This compound has been used in the enzymatic production of fluorocatechols . Fluorocatechols are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Herbicide Saflufenacil Intermediate
The compound is an important intermediate in the synthesis of the herbicide saflufenacil . Saflufenacil is a potent herbicide used for controlling a wide range of weeds.
Antiviral Activity
Indole derivatives, which share a similar structure with this compound, have shown antiviral activity . They have been found to inhibit a broad range of RNA and DNA viruses.
Anti-inflammatory and Analgesic Activities
Some derivatives of this compound have shown anti-inflammatory and analgesic activities . These properties make them potential candidates for the development of new drugs for pain and inflammation management.
Antioxidant Activity
Indole derivatives, similar to this compound, have demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Antimicrobial Activity
Indole derivatives have also shown antimicrobial activity . They have the potential to be developed into new antimicrobial agents to combat resistant strains of bacteria and other microbes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF2N3O/c20-18-13-15(22)3-6-17(18)19(26)23-7-8-24-9-11-25(12-10-24)16-4-1-14(21)2-5-16/h1-6,13H,7-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXZXYBSHLYYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate](/img/structure/B2444612.png)
![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2444613.png)

![2,4-dimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2444616.png)


![N-(3-cyanothiolan-3-yl)-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2444619.png)

dimethylsilane](/img/structure/B2444621.png)
![3-(2-Furylmethylthio)-1-(2-thienyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2444628.png)
